molecular formula C22H29N5O2 B4794949 2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide

2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide

Cat. No. B4794949
M. Wt: 395.5 g/mol
InChI Key: SHUQZSHDMMAGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, ranging from neuroscience to cancer research. In

Mechanism of Action

The mechanism of action of 2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide is complex and not fully understood. However, it is believed to work by binding to the dopamine D3 receptor and modulating its activity. This results in changes in the release of dopamine, which can have a variety of effects on the body.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a variety of effects on the body, including changes in dopamine release, inhibition of cancer cell growth, and potential use as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also limitations to its use, including the complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide. One area of interest is its potential use as a treatment for addiction, as it has been shown to modulate the activity of the dopamine D3 receptor. Another area of research is in the development of new cancer treatments, as this compound has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
In conclusion, this compound is a chemical compound with a wide range of potential applications in scientific research. Its high affinity for the dopamine D3 receptor and potential use in cancer research make it a promising tool for studying a variety of physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential limitations.

Scientific Research Applications

2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,1,3-benzoxadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(23-18-2-1-3-19-21(18)25-29-24-19)14-26-4-6-27(7-5-26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-3,15-17H,4-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUQZSHDMMAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NON=C32)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
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2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide
Reactant of Route 6
2-[4-(1-adamantyl)-1-piperazinyl]-N-2,1,3-benzoxadiazol-4-ylacetamide

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